![molecular formula C9H13NO4 B12934970 2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B12934970.png)
2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid is a compound characterized by its unique spirocyclic structure, which consists of two cyclobutane rings fused together. This compound is of significant interest in various fields of scientific research due to its conformationally restricted nature, making it a valuable tool for studying molecular interactions and mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid typically involves the use of 3-oxocyclobutanecarboxylic acid as a precursor. A key step in the synthesis is the Lewis acid-catalyzed rearrangement of an 8-oxadispiro[2.0.3.1]octane-6-carboxylic acid derivative, which constructs the spiro[3.3]heptane skeleton . The reaction conditions often involve the use of a stabilized oxaphosphetane intermediate in the Wittig reaction .
Industrial Production Methods
While specific industrial production methods for 2-Aminospiro[3
Chemical Reactions Analysis
Types of Reactions
2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxylate groups.
Common Reagents and Conditions
Common reagents used in these reactions include Lewis acids for catalysis, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s conformationally restricted structure allows it to mimic the behavior of glutamic acid, thereby influencing various biochemical pathways . The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Similar Compounds
1-Aminospiro[3.3]heptane-1,6-dicarboxylic acid: Another spirocyclic analogue of glutamic acid with similar conformational restrictions.
6-Aminospiro[3.3]heptane-2-carboxylic acid: A related compound with a different substitution pattern on the spirocyclic backbone.
Uniqueness
2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid is unique due to its specific arrangement of amino and carboxylate groups, which provides distinct conformational properties and reactivity. This uniqueness makes it a valuable tool for studying molecular interactions and designing new materials .
Properties
Molecular Formula |
C9H13NO4 |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
2-aminospiro[3.3]heptane-2,6-dicarboxylic acid |
InChI |
InChI=1S/C9H13NO4/c10-9(7(13)14)3-8(4-9)1-5(2-8)6(11)12/h5H,1-4,10H2,(H,11,12)(H,13,14) |
InChI Key |
BDNCBINKHKRPQY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(C2)(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Cyclopropylsulfonyl)-2,6-diazaspiro[3.4]octane](/img/structure/B12934890.png)
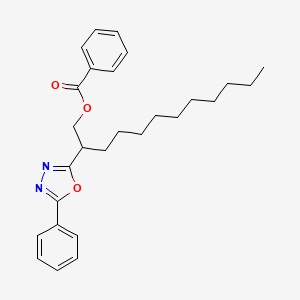
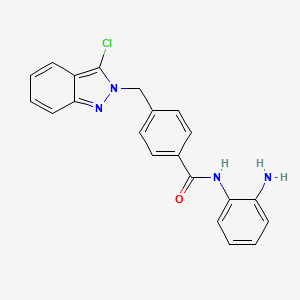
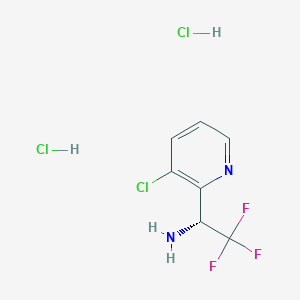


![2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12934958.png)

![N-[3-(Decyloxy)-2-hydroxypropyl]-L-histidine](/img/structure/B12934969.png)
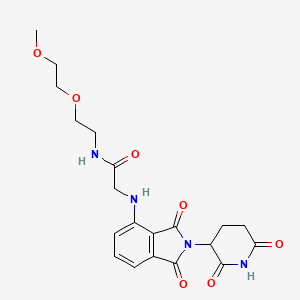
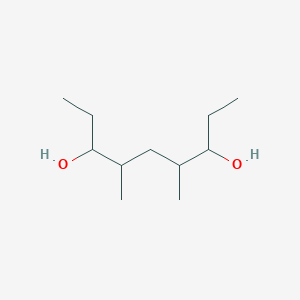
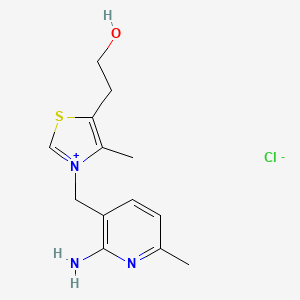
![Sodium 2'-(di-tert-butylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate](/img/structure/B12934983.png)
![N-(3-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)pyridine-3-carboxamide](/img/structure/B12934992.png)
